molecular formula C12H16N4O2 B454948 3-Tetrazol-2-yl-adamantane-1-carboxylic acid CAS No. 438218-00-9

3-Tetrazol-2-yl-adamantane-1-carboxylic acid

Cat. No.: B454948
CAS No.: 438218-00-9
M. Wt: 248.28g/mol
InChI Key: HBNIPLONHFFQIY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tetrazol-2-yl-adamantane-1-carboxylic acid typically involves the reaction of adamantane derivatives with tetrazole precursors under specific conditions. One common method includes the use of adamantane-1-carboxylic acid as a starting material, which is then reacted with sodium azide and ammonium chloride in the presence of a suitable solvent like dimethylformamide (DMF) to form the tetrazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Tetrazol-2-yl-adamantane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can yield a variety of substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 3-Tetrazol-2-yl-adamantane-1-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the behavior of natural substrates in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Tetrazol-2-yl-adamantane-1-carboxylic acid is unique due to its specific combination of an adamantane core with a tetrazole ring and a carboxylic acid group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(tetrazol-2-yl)adamantane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2/c17-10(18)11-2-8-1-9(3-11)5-12(4-8,6-11)16-14-7-13-15-16/h7-9H,1-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBNIPLONHFFQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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